molecular formula C17H18F3N3OS B6462439 N-methyl-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine CAS No. 2548995-03-3

N-methyl-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine

Cat. No.: B6462439
CAS No.: 2548995-03-3
M. Wt: 369.4 g/mol
InChI Key: JTXCERQKSGATLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Key Features: The compound N-methyl-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine (hereafter referred to as the target compound) features a pyridine core substituted with a trifluoromethyl (-CF₃) group at position 3 and a methylamine group at position 2. The amine nitrogen is further substituted with a piperidin-3-yl group, which is acylated by a thiophene-2-carbonyl moiety.

Properties

IUPAC Name

[3-[methyl-[3-(trifluoromethyl)pyridin-2-yl]amino]piperidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3OS/c1-22(15-13(17(18,19)20)6-2-8-21-15)12-5-3-9-23(11-12)16(24)14-7-4-10-25-14/h2,4,6-8,10,12H,3,5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXCERQKSGATLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCN(C1)C(=O)C2=CC=CS2)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[1-(thiophene-2-carbonyl)piperidin-3-yl]-3-(trifluoromethyl)pyridin-2-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, mechanisms of action, and biological activities, particularly in antimicrobial and anticancer contexts.

Structure and Synthesis

The compound features a unique molecular structure characterized by:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Thiophene moiety : A five-membered ring with sulfur, contributing to its biological properties.
  • Trifluoromethyl group : Enhancing lipophilicity and potentially influencing receptor interactions.

Synthetic Route

The synthesis typically involves:

  • Formation of thiophene-2-carbonyl chloride : Reacting thiophene-2-carboxylic acid with thionyl chloride.
  • Synthesis of piperidine derivative : Coupling piperidine with the thiophene derivative.
  • Final coupling : Combining the resulting piperidine with a pyridinyl amine under basic conditions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the thiophene and piperidine components provide structural diversity that may facilitate specific interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of similar structures exhibit significant antimicrobial properties. For instance:

  • Antibacterial Effects : Compounds with similar scaffolds have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like E. coli .
  • Mechanism of Action : The inhibition of bacterial growth is often linked to the disruption of cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Research indicates potential anticancer properties through:

  • Cytotoxicity Studies : Compounds related to this structure have demonstrated cytotoxic effects in various cancer cell lines, including hypopharyngeal tumor cells .
  • Apoptosis Induction : Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells, making them candidates for further development as anticancer agents.

Case Studies

  • Antimicrobial Evaluation :
    • A study evaluated the activity of similar compounds against Mycobacterium bovis BCG, revealing strong inhibition in both active and dormant states .
    • Molecular docking studies confirmed binding affinities to key bacterial enzymes, indicating a promising avenue for drug development.
  • Cytotoxicity in Cancer Models :
    • In vitro studies using FaDu cells showed that certain derivatives induced apoptosis more effectively than standard treatments like bleomycin .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Antimicrobial ActivityEffective against Staphylococcus aureus, E. coliVarious heterocyclic derivatives
Anticancer ActivityInduces apoptosis in cancer cellsCytotoxic effects in multiple lines
MechanismInteraction with enzymes/receptorsVaries by specific structure

Comparison with Similar Compounds

Physicochemical Properties :

  • Molecular Formula : Estimated as C₁₈H₁₉F₃N₃OS.
  • Molecular Weight : ~389.4 g/mol (calculated).
  • Key Functional Groups :
    • Trifluoromethylpyridine: Enhances lipophilicity and metabolic stability.
    • Thiophene-carbonyl-piperidine: Contributes to π-π stacking and hydrogen bonding.

Comparison with Structural Analogues

Crizotinib

Structure : (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine .
Comparison :

  • Similarities :
    • Pyridine core with amine substituents.
    • Piperidine moiety (Crizotinib: piperidin-4-yl; target compound: piperidin-3-yl).
  • Differences: Crizotinib includes a dichloro-fluorophenyl group and pyrazole ring, whereas the target compound features a thiophene-carbonyl group. Biological Activity: Crizotinib is a known ALK/ROS1 inhibitor, while the target compound’s thiophene-carbonyl group may target different kinases or GPCRs.
Property Target Compound Crizotinib
Molecular Weight ~389.4 g/mol 450.34 g/mol
Key Substituents Thiophene-carbonyl-piperidine Dichloro-fluorophenyl-pyrazole
Biological Target Potential kinase/GPCR ALK/ROS1 kinase

N-methyl-N-(2-{4-[1-(thiophene-2-carbonyl)-1H-pyrazol-3-yl]phenoxy}ethyl)pyridin-2-amine

Structure: Features a pyridine-2-amine linked to a phenoxyethyl group and a thiophene-carbonyl-substituted pyrazole . Comparison:

  • Similarities :
    • Pyridine-2-amine scaffold.
    • Thiophene-carbonyl group.
  • Differences: The target compound uses a piperidine linker, while this analogue employs a pyrazole-phenoxyethyl chain. Physicochemical Impact: The phenoxyethyl group in the analogue increases molecular weight (404.48 g/mol vs. 389.4 g/mol) and may reduce blood-brain barrier permeability.

3-Chloro-N-{[3-(trifluoromethyl)phenyl]methyl}pyridin-2-amine

Structure : Pyridine-2-amine with a chloro substituent at position 3 and a trifluoromethylbenzyl group .
Comparison :

  • Similarities :
    • Trifluoromethyl group on an aromatic ring.
    • Pyridine-2-amine core.
  • Differences :
    • The target compound’s piperidine-thiophene moiety replaces the benzyl group, likely improving solubility and target specificity.
Property Target Compound 3-Chloro-N-{[3-(CF₃)Ph]CH₂}pyridin-2-amine
Molecular Formula C₁₈H₁₉F₃N₃OS C₁₃H₁₀ClF₃N₂
Molecular Weight ~389.4 g/mol 286.68 g/mol
Key Functional Groups Thiophene-carbonyl-piperidine Chloro, trifluoromethylbenzyl

N-(Piperidin-1-yl)-2-(trifluoromethyl)pyridin-3-amine

Structure : Pyridine-3-amine with a trifluoromethyl group at position 2 and a piperidin-1-yl group .
Comparison :

  • Similarities :
    • Piperidine and trifluoromethylpyridine motifs.
  • Differences :
    • The target compound’s pyridine-2-amine and thiophene-carbonyl groups create distinct electronic and steric profiles.
    • Synthetic Routes : Both compounds likely use reductive amination (e.g., ) but differ in acylating steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.